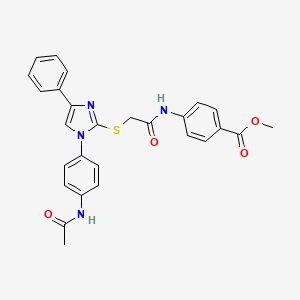

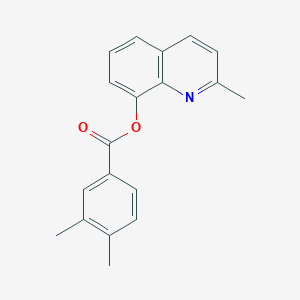

2-Methylquinolin-8-yl 3,4-dimethylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

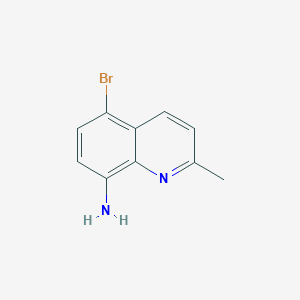

“2-Methylquinolin-8-yl 3,4-dimethylbenzoate” is a chemical compound with the molecular formula C19H17NO2 . It is a derivative of quinoline, a class of compounds that have been found to have substantial biological activities .

Synthesis Analysis

Quinoline and its derivatives can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still used today for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a benzoate group. The quinoline ring is substituted at the 2-position with a methyl group and at the 8-position with a 3,4-dimethylbenzoate group .Chemical Reactions Analysis

Quinoline derivatives, such as “this compound”, can undergo a variety of chemical reactions. They can participate in both electrophilic and nucleophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications

Antimicrobial and Antifungal Applications

2-Methylquinolin-8-yl 3,4-dimethylbenzoate derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new pyrazole derivatives containing the 2-methylquinoline ring system demonstrated significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as antifungal activity against several strains (Raju et al., 2016).

Chemosensor Development

These compounds have also been used in the development of chemosensors. A study on 8-hydroxyquinoline benzoates with diverse azo substituents, synthesized from 2-methyl-8-hydroxyquinoline, demonstrated their application in selective sensing of Hg2+. This discovery holds potential for environmental monitoring and safety applications (Cheng et al., 2008).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been synthesized for use as corrosion inhibitors. Studies have shown that these compounds, especially when integrated with 8-hydroxyquinoline derivatives, can effectively inhibit the corrosion of metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure (Rbaa et al., 2018); (Rbaa et al., 2020).

Anticancer Properties

Derivatives of this compound have shown potential as anticancer agents. For instance, compounds containing a 2-oxoquinoline structure were found to exhibit antitumor activities against various human cancer cell lines. This highlights the potential of these compounds in developing new cancer treatments (Fang et al., 2016).

Future Directions

The future directions for “2-Methylquinolin-8-yl 3,4-dimethylbenzoate” and similar compounds likely involve further exploration of their biological activities and potential applications in drug development . This could include synthesizing new derivatives and testing their activities against various biological targets.

Properties

IUPAC Name |

(2-methylquinolin-8-yl) 3,4-dimethylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-12-7-9-16(11-13(12)2)19(21)22-17-6-4-5-15-10-8-14(3)20-18(15)17/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRZSQMIQWRJPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2437231.png)

![benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate](/img/structure/B2437234.png)

![2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]carbohydrazonoyl}benzenecarboxylic acid](/img/structure/B2437243.png)

![3-[(E)-[(anthracen-9-yl)methylidene]amino]-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2437248.png)

![Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B2437251.png)